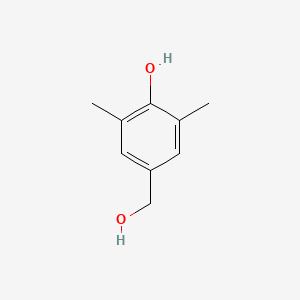

4-(Hydroxymethyl)-2,6-dimethylphenol

Descripción general

Descripción

4-(Hydroxymethyl)-2,6-dimethylphenol, also known as 4-hydroxy-2,6-dimethylbenzyl alcohol, is an aromatic alcohol that is part of the phenol family. It is a white crystalline solid with a molecular weight of 156.19 g/mol. This compound is found in a variety of plants and is used in many industrial and pharmaceutical applications. It is also known to have a variety of biological activities, including antioxidant, anti-inflammatory, and antifungal properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Facile Synthesis : 4-Alkoxymethyl-2,6-dimethylphenols are synthesized from 2,4,6-trimethylphenol using a copper(II) chloride-acetoxime catalyst/molecular oxygen system in alcohols at ambient temperature (Shimizu et al., 1991).

- Fluorescence and Phosphorescence : The fluorescence and phosphorescence spectra of dimethylphenols, including 4-(Hydroxymethyl)-2,6-dimethylphenol, were studied, revealing changes in pKa values in excited states (Vert et al., 1987).

- Polymer Synthesis : α,ω-Bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized through radical-cation phase transfer catalyzed polymerization (Percec & Wang, 1990).

Material Science and Engineering

- Condensation Polymers : Synthesis and condensation of substituted triphenoxy and triphenyl derivatives of 1,3,5-triazine using 4-hydroxymethyl-2,6-dimethylphenol, yielding various polymers (Ninagawa et al., 1979).

- Insight into Phenol Coupling Reactions : Ab initio calculations on 2,6-Dimethylphenol and 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol provide insights into the copper-catalyzed oxidative phenol coupling reaction (Baesjou et al., 1997).

- Telechelic Polymer Preparation : Oxidative coupling copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A catalyzed by copper(II) complexes (Wei et al., 1991).

Environmental Science

- Biodegradation of Plastics : Mycobacterium neoaurum B5-4 can degrade 2,6-Dimethylphenol, the monomer of plastic polyphenylene oxide, which is harmful to aquatic animals (Ji et al., 2019).

Physical Chemistry

- Acid-Base Equilibria Study : The acid-base equilibria of dimethylphenols in the ground and the first excited singlet states were measured, highlighting the increased acidity in the excited state (Vert et al., 1987).

Applied Chemistry

- Effect on Novolak Resin Properties : Studying the impact of different end groups, including 2,6-dimethylphenol, on novolak resin properties reveals significant effects on dissolution and photoresist properties (Zampini et al., 1998).

Propiedades

IUPAC Name |

4-(hydroxymethyl)-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXBWEIAIZEPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299149 | |

| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-2,6-dimethylphenol | |

CAS RN |

4397-14-2 | |

| Record name | 4397-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)